molecular formula C19H16O B8168348 1-(Benzyloxy)-4-vinylnaphthalene

1-(Benzyloxy)-4-vinylnaphthalene

Cat. No.: B8168348
M. Wt: 260.3 g/mol
InChI Key: PQUXIQYDYVMYJI-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-vinylnaphthalene (C₁₉H₁₆O) is a naphthalene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1 and a vinyl group (-CH₂CH₂) at position 4. This compound combines the aromatic stability of naphthalene with the reactivity of both ether and alkene functionalities. The benzyloxy group enhances solubility in organic solvents, while the vinyl group enables participation in polymerization or cross-coupling reactions, making it valuable in materials science and synthetic chemistry .

Properties

IUPAC Name

1-ethenyl-4-phenylmethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c1-2-16-12-13-19(18-11-7-6-10-17(16)18)20-14-15-8-4-3-5-9-15/h2-13H,1,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUXIQYDYVMYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-vinylnaphthalene can be synthesized through a multi-step process involving the following key steps:

    Vinylation: The vinyl group can be introduced via a Heck reaction, where the benzyloxy-substituted naphthalene is reacted with a vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-vinylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted naphthalene.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-vinylnaphthalene has several applications in scientific research:

    Materials Science: It can be used as a monomer in the synthesis of polymers with unique optical and electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives may be used in the development of fluorescent probes for biological imaging.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-vinylnaphthalene depends on its specific application. For instance:

    In Polymerization: The vinyl group undergoes radical polymerization to form long polymer chains.

    In Biological Systems: If used as a fluorescent probe, it interacts with specific biomolecules, leading to changes in fluorescence properties that can be detected and analyzed.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences between 1-(Benzyloxy)-4-vinylnaphthalene and related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight CAS Number
This compound Benzyloxy (1), Vinyl (4) Ether, Alkene C₁₉H₁₆O 260.33 Not provided
1-(Benzyloxy)naphthalene Benzyloxy (1) Ether C₁₇H₁₄O 234.29 118495-07-1
1-(Benzyloxy)-4-bromonaphthalene Benzyloxy (1), Bromo (4) Ether, Halide C₁₇H₁₃BrO 313.19 2234-45-9
2-(Benzyloxy)naphthalene Benzyloxy (2) Ether C₁₇H₁₄O 234.29 DTXSID00509583
2-Methoxy-6-vinylnaphthalene Methoxy (2), Vinyl (6) Ether, Alkene C₁₃H₁₂O 184.24 63444-51-9

Key Observations :

  • Substituent Position : The reactivity and electronic effects of naphthalene derivatives are highly position-dependent. For example, 1-substituted naphthalenes (e.g., this compound) exhibit distinct steric and electronic profiles compared to 2-substituted analogs like 2-(Benzyloxy)naphthalene .
  • Functional Groups : The vinyl group in this compound enables polymerization or Diels-Alder reactions, whereas bromo-substituted analogs (e.g., 1-(Benzyloxy)-4-bromonaphthalene) are more suited for cross-coupling (e.g., Suzuki reactions) .

Reactivity Challenges :

  • Cross-etherification of trifluoromethyl-substituted benzyl alcohols with naphthalene derivatives fails even at elevated temperatures (120°C), highlighting limitations in sterically hindered systems .

Physical and Chemical Properties

  • Solubility: Benzyloxy groups enhance solubility in nonpolar solvents (e.g., toluene, ethers), while vinyl groups slightly increase polarity.
  • Thermal Stability : The vinyl group may reduce thermal stability compared to halogenated analogs due to alkene reactivity .
  • Hazard Profile : 1-(Benzyloxy)naphthalene exhibits moderate toxicity (skin/eye irritation), but vinyl-substituted derivatives may pose additional risks due to reactive alkene bonds .

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